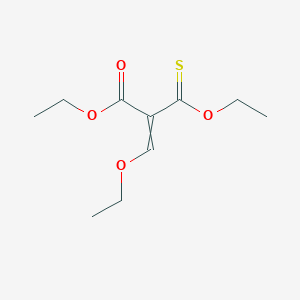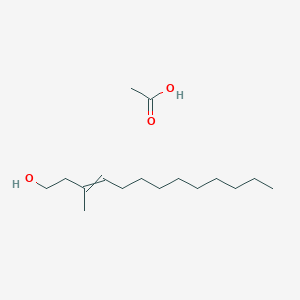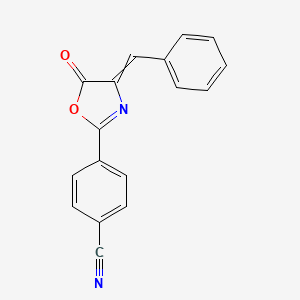
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is an organic compound with a complex structure that includes ester and thioester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate typically involves the reaction of ethyl 3-ethoxyacrylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate exerts its effects involves the interaction of its reactive functional groups with molecular targets. For example, the thioester group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-ethoxyacrylate: Similar in structure but lacks the thioester group.
Ethyl 2-ethoxycarbonothioylpropanoate: Contains a similar thioester group but differs in the position of the functional groups.
Uniqueness
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is unique due to the presence of both ester and thioester groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and various research fields.
Propiedades
Número CAS |
90279-96-2 |
|---|---|
Fórmula molecular |
C10H16O4S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
ethyl 3-ethoxy-2-ethoxycarbothioylprop-2-enoate |
InChI |
InChI=1S/C10H16O4S/c1-4-12-7-8(9(11)13-5-2)10(15)14-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
OLZYZCVXVOVTIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)OCC)C(=S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)





![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)

